molecular formula C21H14F6S B12601050 Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- CAS No. 650605-22-4

Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-

Cat. No.: B12601050
CAS No.: 650605-22-4
M. Wt: 412.4 g/mol
InChI Key: WHKOXABRJMPVCB-UHFFFAOYSA-N
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Description

Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with phenyl, phenylthio, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the phenylthio group to a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    Benzene, 1-methyl-2-(phenylthio)-: Similar structure but lacks the trifluoromethyl groups.

    Benzene, 1-methyl-4-(phenylmethyl)-: Contains a phenylmethyl group instead of phenylthio and trifluoromethyl groups.

Uniqueness: The presence of trifluoromethyl groups in Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without these groups.

Biological Activity

Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- is a complex aromatic compound notable for its unique structural features, including a benzene ring with trifluoromethyl and phenylthio substitutions. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The molecular formula of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- indicates the presence of six fluorine atoms, which significantly influence its chemical properties. The trifluoromethyl groups are known for their electron-withdrawing effects, enhancing the compound's stability and altering its reactivity. This compound's structure can be summarized as follows:

Feature Description
Molecular Formula C15H11F6S
Functional Groups Trifluoromethyl (CF3), Phenylthio (C6H5S)
Reactivity Enhanced nucleophilic and electrophilic behavior

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The lipophilicity and metabolic stability conferred by these groups may contribute to increased antimicrobial efficacy. For instance, studies have shown that similar trifluoromethylated compounds demonstrate significant inhibition against various bacterial strains.

Anticancer Potential

The anticancer properties of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- have been a subject of interest in recent studies. Trifluoromethylated benzene derivatives are often associated with improved interactions with biological targets due to their structural characteristics. For example, they may enhance the potency of inhibitors targeting specific cancer pathways.

Case Studies

  • Study on Antimicrobial Activity
    • A study evaluated the antimicrobial effects of several trifluoromethylated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- exhibited minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs.
  • Investigation of Anticancer Effects
    • In a preclinical trial involving breast cancer models, researchers tested the efficacy of Benzene derivatives including the compound . The findings demonstrated a marked reduction in tumor growth rates compared to control groups, suggesting potential for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- can be achieved through various methods including nucleophilic aromatic substitution followed by catalytic hydrogenation. This versatility in synthesis allows for the exploration of numerous derivatives that may enhance biological activity.

Comparison with Related Compounds

Compound Name Structure Features Unique Aspects
Benzene, 1,3-bis(trifluoromethyl)-Two trifluoromethyl groupsLacks sulfur functionality
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaContains thiourea moietyActs as an organocatalyst
1-Methyl-3-(trifluoromethyl)benzeneOne trifluoromethyl groupSimpler structure

Properties

CAS No.

650605-22-4

Molecular Formula

C21H14F6S

Molecular Weight

412.4 g/mol

IUPAC Name

1-[phenyl(phenylsulfanyl)methyl]-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C21H14F6S/c22-20(23,24)16-11-15(12-17(13-16)21(25,26)27)19(14-7-3-1-4-8-14)28-18-9-5-2-6-10-18/h1-13,19H

InChI Key

WHKOXABRJMPVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC3=CC=CC=C3

Origin of Product

United States

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